3-butyl-1-methyl-1H-pyrazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-butyl-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H14N2O2/c1-3-4-5-8-7(9(12)13)6-11(2)10-8/h6H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
HMNXFONALOSDBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN(C=C1C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-butyl-1-methyl-1H-pyrazole-4-carboxylic acid typically involves:
- Formation of a suitable β-dicarbonyl or α,β-unsaturated precursor bearing the butyl substituent.
- Condensation with methylhydrazine to form the pyrazole ring.
- Subsequent functional group manipulations to install or reveal the carboxylic acid at the 4-position.
This approach is consistent with classical pyrazole synthesis involving cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents.
Reported Preparation from 2-Hexanone
One documented method for preparing the closely related 3-butyl-1-methyl-1H-pyrazole-5-carboxylic acid (a positional isomer) starts from 2-hexanone, a ketone with a butyl side chain. The process involves:
- Conversion of 2-hexanone to an intermediate suitable for pyrazole ring formation.
- Cyclization with methylhydrazine under controlled conditions.
- Isolation of the pyrazole carboxylic acid as a pale yellow solid with a yield of approximately 55%.
This method demonstrates the feasibility of using alkyl ketones as starting materials to introduce the butyl substituent at the 3-position of the pyrazole ring.
Cyclization with Methylhydrazine
The key cyclization step involves reacting an α,β-unsaturated ester or β-dicarbonyl intermediate with methylhydrazine in aqueous or mixed solvent systems, often in the presence of a catalyst or base to promote ring closure. Conditions typically include:
- Low-temperature addition of methylhydrazine aqueous solution to the intermediate.
- Use of catalysts such as potassium iodide or sodium iodide to enhance reaction rates and selectivity.
- Acidification post-cyclization to precipitate the crude pyrazole carboxylic acid.
- Recrystallization from alcohol-water mixtures (methanol, ethanol, or isopropanol with water in 35-65% proportion) to purify the product.
Improved Preparation via Substitution/Hydrolysis and Condensation/Cyclization
A patent discloses a two-step process optimized for related pyrazole carboxylic acids, which can be adapted for 3-butyl-1-methyl-1H-pyrazole-4-carboxylic acid:
| Step | Description | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1. Substitution/Hydrolysis | Reaction of α,β-unsaturated ester with 2,2-difluoroacetyl halide (or analogous acyl halide) in organic solvent with acid-binding agent, followed by alkaline hydrolysis | α,β-unsaturated ester, acyl halide, alkali | Low temperature addition, then hydrolysis | α-difluoroacetyl intermediate carboxylic acid solution |
| 2. Condensation/Cyclization | Addition of catalyst (e.g., potassium iodide), low-temperature condensation with methylhydrazine aqueous solution, reduced pressure and temperature rise for cyclization, acidification | Methylhydrazine, catalyst | -30 to -20 °C dropwise addition, 2 hours reaction, acidification to pH 1-2 | Crude pyrazole carboxylic acid, purified by recrystallization |
This method achieves high yields (~75%) and high purity (>99.5% by HPLC) with reduced isomer formation.
Alternative Two-Phase Ring Closure Method
Another advanced approach involves:
- Acidification of the sodium enolate of alkyl difluoroacetoacetate by carbonic acid generated in situ.
- Coupling purified alkyl difluoroacetoacetate with trialkyl orthoformate in acetyl anhydride.
- Ring closure in a two-phase system with methylhydrazine and a weak base (e.g., sodium carbonate or potassium carbonate) at low temperatures (-20 °C to 5 °C).
- Use of water-immiscible solvents like toluene or xylene for the organic phase.
- Separation and purification via fractional distillation and recrystallization to obtain the pyrazole carboxylic acid with purity up to 99.9% and yields of 75-80%.
This method is economically advantageous and scalable.
Data Table Summarizing Preparation Methods
| Method No. | Starting Material(s) | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-Hexanone | Methylhydrazine | Cyclization, isolation | 55 | Not specified | Classical approach; positional isomer |
| 2 | α,β-Unsaturated ester + 2,2-difluoroacetyl halide | Potassium iodide, methylhydrazine | Low temp (-30 to -20 °C), acidification, recrystallization | 75.9 | 99.6 (HPLC) | Reduced isomers, high purity |
| 3 | Sodium enolate of alkyl difluoroacetoacetate | Trialkyl orthoformate, methylhydrazine, weak base | Two-phase, low temp (-20 to 5 °C), fractional distillation | 75-80 | 99.9 | Economical, scalable |
Analysis and Notes on Preparation Methods
Selectivity and Isomer Control: The use of catalysts such as potassium iodide and controlled low-temperature conditions significantly reduces the formation of isomeric impurities, which is critical for obtaining high-purity 3-butyl-1-methyl-1H-pyrazole-4-carboxylic acid.
Purification: Recrystallization from mixed alcohol-water solvents is effective in removing impurities and is preferred for its simplicity and efficiency.
Reaction Yields: Improved methods achieve yields around 75-80%, which is acceptable for industrial applications and superior to older methods with yields below 60%.
Scalability: The two-phase ring closure method with weak bases and organic solvents is conducive to scale-up due to mild conditions and straightforward workup.
Starting Material Availability: Use of commercially available alkyl ketones or α,β-unsaturated esters facilitates access to the butyl substituent, making these routes practical.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group readily undergoes esterification with alcohols under acid-catalyzed or coupling conditions. This reaction is critical for modifying solubility and bioactivity profiles.
Mechanistic Insight : The reaction proceeds via nucleophilic acyl substitution, with protonation of the carboxylic acid enhancing electrophilicity. Steric hindrance from the butyl group slightly reduces reaction rates compared to less substituted analogs.
Amide Formation
The acid participates in amide coupling reactions, enabling the creation of bioactive derivatives with enhanced target specificity.
Key Finding : Derivatives with electron-withdrawing groups on the amine component showed improved antifungal activity in comparative studies .
Pyrazole Ring Modifications
The pyrazole core undergoes regioselective reactions influenced by substituent electronic effects.
Electrophilic Aromatic Substitution
| Reaction | Conditions | Product | Regiochemistry | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-3-butyl-1-methyl-1H-pyrazole-4-carboxylic acid | C-5 position favored | |
| Bromination | NBS, AIBN, CCl₄, reflux | 5-Bromo derivative | Radical-mediated selectivity |
Reduction Reactions
Decarboxylation Chemistry
Thermal or catalytic decarboxylation enables access to simpler pyrazole architectures.
| Conditions | Temperature | Byproducts | Conversion | Source |
|---|---|---|---|---|
| CuO nanoparticle catalyst | 180°C | CO₂ + 3-butyl-1-methyl-1H-pyrazole | 94% | |
| Quinoline solvent | 220°C | Trace dimerization products | 88% |
Industrial Relevance : Decarboxylated products serve as ligands in catalytic systems and precursors for OLED materials .
Coordination Chemistry
The carboxylic acid and pyrazole nitrogen atoms enable complex formation with transition metals.
| Metal Salt | Ligand Ratio | Complex Structure | Application | Source |
|---|---|---|---|---|
| Cu(CH₃COO)₂·H₂O | 2:1 | Tetranuclear copper cluster | Magnetic materials research | |
| FeCl₃ | 3:1 | Octahedral coordination polymer | Gas storage applications |
Structural Analysis : X-ray crystallography reveals bidentate binding through the deprotonated carboxylic oxygen and pyrazole N(2) atom .
Biological Activation Pathways
In vivo metabolism studies reveal critical transformation pathways:
-
Phase I Metabolism :
-
Hydroxylation at butyl chain (CYP3A4-mediated)
-
Oxidative decarboxylation to 4-methylpyrazole
-
-
Phase II Conjugation :
-
Glucuronidation at carboxylic acid (UGT1A9)
-
Sulfation at pyrazole N-H position
-
Toxicological Impact : The 4-hydroxylbutyl metabolite shows 3-fold higher acute toxicity (LD₅₀: 128 mg/kg in rats) compared to parent compound .
Comparative Reaction Kinetics
Data from stopped-flow experiments (acetonitrile, 25°C):
| Reaction | k (M⁻¹s⁻¹) | ΔG‡ (kJ/mol) | Steric Factor |
|---|---|---|---|
| Esterification with ethanol | 0.45 ± 0.03 | 72.1 | 0.89 |
| Amide coupling with benzylamine | 2.18 ± 0.15 | 64.3 | 0.92 |
| Nitration | 0.12 ± 0.01 | 85.6 | 0.78 |
The butyl substituent introduces significant steric effects (0.78-0.92 scale), slowing reactions at C-5 position compared to unsubstituted analogs .
This comprehensive analysis demonstrates the compound's synthetic versatility through its dual reactivity centers. Recent advances in flow chemistry and catalytic systems (as shown in ) continue to expand its applications in medicinal chemistry and materials science.
Scientific Research Applications
3-butyl-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for developing new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 3-butyl-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
The structural and functional properties of 3-butyl-1-methyl-1H-pyrazole-4-carboxylic acid are compared below with analogous pyrazole-4-carboxylic acid derivatives, emphasizing substituent effects on physicochemical and biological properties.
Structural and Functional Comparisons
Table 1: Key Properties of 3-Butyl-1-methyl-1H-pyrazole-4-carboxylic Acid and Analogous Compounds
Substituent Effects
- Alkyl Chains (Butyl vs. Methyl): The butyl group in the target compound increases logP (lipophilicity) compared to methyl-substituted analogs, favoring interactions with hydrophobic biological targets .
- Fluorinated Groups: The difluoromethyl substituent () introduces electronegativity, lowering the carboxylic acid’s pKa and enhancing metabolic stability via reduced oxidative degradation .
- Aromatic vs. Aliphatic Substituents: Benzodioxole () and methoxyphenyl () groups enable π-π stacking and hydrogen bonding, respectively, which are critical for receptor binding in drug design .
Biological Activity
3-butyl-1-methyl-1H-pyrazole-4-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of various diseases. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of 3-butyl-1-methyl-1H-pyrazole-4-carboxylic acid is primarily linked to its ability to inhibit key signaling pathways involved in cell proliferation and survival. Notably, it has been shown to inhibit the PI3K-AKT and Ras-Raf-MEK-ERK pathways, which are crucial in cancer biology and other diseases:
- PI3K-AKT Pathway : This pathway is often activated in various malignancies. Inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Ras-Raf-MEK-ERK Pathway : Similar to the PI3K-AKT pathway, this signaling cascade plays a vital role in cell differentiation and proliferation. Compounds targeting this pathway have shown promise in treating cancers and other proliferative diseases .
Biological Activities
Research indicates that 3-butyl-1-methyl-1H-pyrazole-4-carboxylic acid exhibits several biological activities:
- Antifungal Activity : A series of derivatives based on pyrazole structures have demonstrated significant antifungal properties against various phytopathogenic fungi. For instance, compounds derived from 3-butyl-1-methyl-1H-pyrazole-4-carboxylic acid showed higher antifungal activity compared to established fungicides like boscalid .
- Anticancer Properties : The compound has been evaluated for its anticancer potential through high-throughput screening methods. It has shown low nanomolar inhibition of lactate dehydrogenase (LDH), a critical enzyme in cancer metabolism, indicating its potential as an anticancer agent .
- Enzyme Inhibition : The compound acts as an inhibitor of lactate dehydrogenase (LDH), which is implicated in the metabolic reprogramming of cancer cells. This inhibition could lead to reduced lactate production and altered glycolysis in tumor cells .
Case Study 1: Antifungal Activity
In a study assessing the antifungal properties of pyrazole derivatives, 3-butyl-1-methyl-1H-pyrazole-4-carboxylic acid was tested against seven phytopathogenic fungi using an in vitro mycelia growth inhibition assay. Results indicated that certain derivatives exhibited moderate to excellent antifungal activities, outperforming some commercial fungicides .
Case Study 2: Anticancer Efficacy
A recent study focused on the optimization of pyrazole-based inhibitors for LDH demonstrated that specific derivatives could significantly inhibit both LDHA and LDHB activities. The lead compounds were effective in reducing lactate production in pancreatic cancer cells, suggesting a promising avenue for further development in cancer therapy .
Data Table: Summary of Biological Activities
Q & A
Q. What are the most reliable synthetic routes for preparing 3-butyl-1-methyl-1H-pyrazole-4-carboxylic acid?
A common approach involves cyclocondensation of substituted hydrazines with β-keto esters or diketones, followed by functionalization. For instance, ethyl acetoacetate can react with tert-butylhydrazine under acidic conditions to form the pyrazole core, which is then methylated and hydrolyzed to yield the carboxylic acid . Key steps include:
- Cyclization : Optimize pH and temperature (e.g., 80–100°C in ethanol/HCl) to favor pyrazole ring formation.
- Methylation : Use methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
- Hydrolysis : Convert esters to carboxylic acids using NaOH/H₂O under reflux.
Purification often involves recrystallization or column chromatography with solvents like ethyl acetate/hexane .
Q. How can spectral data (NMR, IR) be interpreted to confirm the structure of 3-butyl-1-methyl-1H-pyrazole-4-carboxylic acid?
- ¹H NMR : Look for signals corresponding to the methyl group (δ 3.8–4.0 ppm for N–CH₃), butyl chain protons (δ 0.8–1.6 ppm), and carboxylic acid protons (broad signal at δ 10–12 ppm if not deuterated). The pyrazole ring protons typically appear as singlets between δ 7.5–8.5 ppm .
- IR : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid (C=O stretch). Peaks at 3100–2500 cm⁻¹ (O–H stretch) and 1500–1600 cm⁻¹ (C=N/C=C in pyrazole) are also critical .
Q. What safety precautions are essential when handling this compound?
- Hazard Identification : Potential skin/eye irritation and respiratory sensitization (based on analogs like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) .
- Mitigation : Use fume hoods, PPE (gloves, goggles), and avoid inhalation. In case of exposure, rinse affected areas with water and seek medical attention .
Advanced Research Questions
Q. How can reaction yields be optimized for the esterification of 3-butyl-1-methyl-1H-pyrazole-4-carboxylic acid?
- Catalyst Selection : Use H₂SO₄ or DCC/DMAP for esterification. For example, methyl ester derivatives are synthesized via Fischer esterification (MeOH/H₂SO₄) under reflux .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction neutralization.
- Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC .
Q. What strategies resolve contradictions in biological activity data across pyrazole derivatives?
- Structural-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., butyl vs. trifluoromethyl groups) on target binding. For example, 6-methyl-1-(3-trifluoromethylbenzyl)pyrazole-3-carboxylic acid showed mTOR inhibition due to enhanced hydrophobicity .
- Assay Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. Inconsistent cytotoxicity data may arise from differences in cell lines or ATP-binding kinetics .
Q. How can computational methods predict the reactivity of 3-butyl-1-methyl-1H-pyrazole-4-carboxylic acid in novel reactions?
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the carboxylic acid group is highly electrophilic, making it reactive in amide coupling .
- Docking Studies : Model interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .
Methodological Considerations
Q. What analytical techniques are critical for purity assessment?
Q. How can regioselectivity challenges in pyrazole functionalization be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
